
N-(tert-butyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, commonly known as TTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA is a triazine-based compound that belongs to the class of pyrrolidinyltriazines. The compound is known for its unique pharmacological properties and has been studied extensively for its potential use in drug discovery and development.
作用機序
The mechanism of action of TTA involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes. CK2 is overexpressed in many cancer cells and has been shown to promote tumor growth and survival. TTA inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. TTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, TTA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of TTA is its high potency and selectivity for CK2 inhibition. The compound has been shown to be effective at inhibiting CK2 activity at low concentrations, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, TTA has a favorable pharmacokinetic profile, making it a potential candidate for drug development.
One limitation of TTA is that it has not been extensively studied in vivo, and its long-term safety profile is not well established. Additionally, TTA has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on TTA. One potential avenue of research is the development of TTA-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TTA and its potential applications in various cellular processes. Finally, the development of new analogs of TTA may lead to the discovery of compounds with improved potency and selectivity for CK2 inhibition.
合成法
The synthesis of TTA involves the reaction of 2-chloro-4,6-di-1-pyrrolidinyl-1,3,5-triazine with tert-butylamine in the presence of a base. The reaction yields TTA as a white crystalline solid with a high purity level. The synthesis of TTA is a straightforward process that can be easily scaled up, making it an attractive compound for research purposes.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields, including drug discovery, neuroscience, and cancer research. The compound has been shown to exhibit potent and selective inhibition of the protein kinase CK2, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. TTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-tert-butyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6/c1-15(2,3)19-12-16-13(20-8-4-5-9-20)18-14(17-12)21-10-6-7-11-21/h4-11H2,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMMTFLYXNGCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-(4,6-di-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
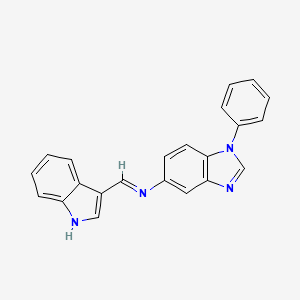
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
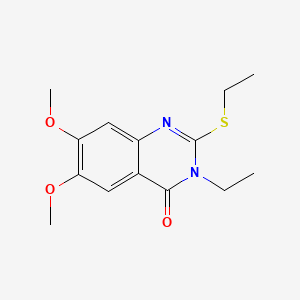
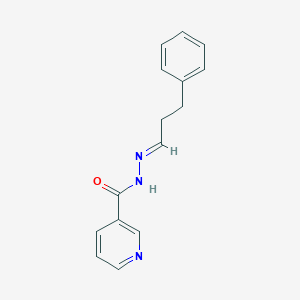
![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
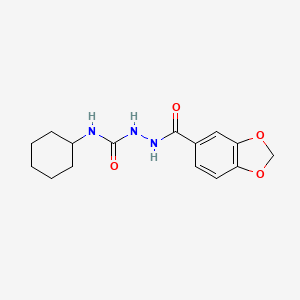
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
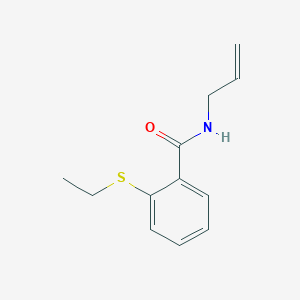
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
